2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetic nucleoside analog that acts as a highly selective agonist of the adenosine A1 receptor (A1AR). [, ] It is widely used in scientific research to investigate the physiological and pharmacological roles of A1ARs in various biological systems. CCPA is a valuable tool for understanding the mechanisms of A1AR signaling and its implications in cellular processes and disease models. [, , , ]
CcpA is classified as a transcriptional regulator within the larger family of regulatory proteins that manage metabolic processes in bacteria. It is primarily sourced from Bacillus subtilis, where it has been extensively studied. The protein interacts with specific DNA sequences known as catabolite response elements (cre sites), which are located within or downstream of promoter regions of target genes .
The synthesis of CcpA involves several steps:
CcpA has a well-defined molecular structure characterized by several functional domains:
The structural analysis reveals that CcpA adopts an alpha-helical structure that is typical for many transcription factors, facilitating its interaction with DNA .
CcpA is involved in several key biochemical reactions related to carbon metabolism:
These reactions highlight CcpA's role as a central regulator in bacterial metabolism.
CcpA operates through a dual mechanism involving both activation and repression:
This mechanism allows bacteria to efficiently manage their energy resources by prioritizing certain metabolic pathways over others based on nutrient availability .
CcpA exhibits several notable physical and chemical properties:
These properties are essential for its function as a regulatory protein within bacterial cells .
CcpA has significant implications in various scientific fields:
Research into CcpA continues to reveal its importance not only in basic bacterial physiology but also in applied sciences .
CCPA (2-Chloro-N⁶-cyclopentyladenosine) exhibits exceptional selectivity for the adenosine A₁ receptor (A₁AR) subtype, with binding affinity (Kᵢ = 0.4 nM in rat brain membranes) approximately 10,000-fold higher than for A₂ₐ receptors (Kᵢ = 3,900 nM) [1]. This selectivity arises from:
Table 1: Binding Affinities of CCPA at Adenosine Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. A₁) | |
---|---|---|---|
A₁ (Rat, Human) | 0.4–0.83 | 1 | |
A₂ₐ | 3,900 | ~9,750-fold lower | |
A₃ (Human) | 38–42 | ~95-fold lower | [1] [5] |
CCPA demonstrates context-dependent functional duality:
Table 2: Functional Effects of CPA vs. CCPA at Adenosine Receptors
Parameter | CPA at A₃AR | CCPA at A₃AR | |
---|---|---|---|
Phosphoinositide Turnover | EC₅₀ = 223 nM (Agonist) | No effect (≤10 µM) | |
cAMP Inhibition | EC₅₀ = 242 nM (Agonist) | No effect (≤10 µM) | |
Cl-IB-MECA Block | Weak | Kᴮ = 5.0 nM (Antagonist) | [5] |
The molecular architecture of CCPA dictates its receptor binding profile:
Table 3: Key Residues Governing CCPA-Receptor Interactions
Receptor Domain | Residue | Role in CCPA Binding | |
---|---|---|---|
Transmembrane 3 (TM3) | His251 | Hydrogen bonding to adenine core | |
Transmembrane 6 (TM6) | Asn254 | Halogen bonding to 2-chloro | |
Transmembrane 7 (TM7) | Phe282 | Hydrophobic interaction with cyclopentyl | [9] |
Table 4: Allosteric Modulation of CCPA Binding Kinetics
Allosteric Modulator | Effect on CCPA kₒff | Effect on CCPA kₒₙ | |
---|---|---|---|
PD81,723 (10 µM) | ↓ 40% | ↑ 25% | |
BC-1 (10 µM) | ↓ 60% | No change | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7